(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol (2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 338422-47-2
VCID: VC3912696
InChI: InChI=1S/C8H9ClN4OS2/c1-13-5(3-14)2-10-8(13)15-4-6-7(9)16-12-11-6/h2,14H,3-4H2,1H3
SMILES: CN1C(=CN=C1SCC2=C(SN=N2)Cl)CO
Molecular Formula: C8H9ClN4OS2
Molecular Weight: 276.8 g/mol

(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol

CAS No.: 338422-47-2

Cat. No.: VC3912696

Molecular Formula: C8H9ClN4OS2

Molecular Weight: 276.8 g/mol

* For research use only. Not for human or veterinary use.

(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol - 338422-47-2

Specification

CAS No. 338422-47-2
Molecular Formula C8H9ClN4OS2
Molecular Weight 276.8 g/mol
IUPAC Name [2-[(5-chlorothiadiazol-4-yl)methylsulfanyl]-3-methylimidazol-4-yl]methanol
Standard InChI InChI=1S/C8H9ClN4OS2/c1-13-5(3-14)2-10-8(13)15-4-6-7(9)16-12-11-6/h2,14H,3-4H2,1H3
Standard InChI Key XGUJCLNKMGNGSO-UHFFFAOYSA-N
SMILES CN1C(=CN=C1SCC2=C(SN=N2)Cl)CO
Canonical SMILES CN1C(=CN=C1SCC2=C(SN=N2)Cl)CO

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is identified by several names across scientific literature and chemical databases:

  • IUPAC Name: (2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol .

  • Synonyms: 4H-922, MFCD00232307, KEY001137881, and SCHEMBL3121770 .

  • CAS Registry Number: 338422-47-2 .

Molecular Formula and Weight

  • Molecular Formula: C₈H₉ClN₄OS₂ .

  • Molecular Weight: 276.8 g/mol .

Structural Analysis

Core Structural Features

The molecule consists of two heterocyclic moieties:

  • 1-Methyl-1H-imidazole-5-methanol: A five-membered aromatic ring with a methyl group at position 1 and a hydroxymethyl group at position 5.

  • 5-Chloro-1,2,3-thiadiazole: A five-membered ring containing sulfur and nitrogen atoms, with a chlorine substituent at position 5.
    These rings are connected via a methylsulfanyl (-SCH₂-) bridge .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
SMILESCN1C(=CN=C1SCC2=C(SN=N2)Cl)CO
InChI KeyXGUJCLNKMGNGSO-UHFFFAOYSA-N
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors6 (N, O, S atoms)

Physicochemical Properties

Physical State and Stability

  • Appearance: Solid at room temperature .

  • Melting Point: 131–133°C .

  • Solubility: Limited solubility in polar solvents like water; moderately soluble in DMSO and methanol .

Spectroscopic Data

  • IR Spectroscopy: Peaks corresponding to O-H (3300 cm⁻¹), C-Cl (750 cm⁻¹), and S-C (650 cm⁻¹) bonds .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 2H, SCH₂), 4.60 (s, 2H, CH₂OH) .

    • ¹³C NMR: δ 162.5 (C-Cl), 145.3 (thiadiazole C), 122.8 (imidazole C) .

Synthesis and Derivatives

Synthetic Pathways

The compound is typically synthesized via multi-step reactions:

  • Thiadiazole Formation: Reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with thiourea to form the thiadiazole core .

  • Imidazole Functionalization: Coupling the thiadiazole moiety with 1-methyl-5-hydroxymethylimidazole using a sulfanylating agent (e.g., thiophosgene) .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYieldSource
1Thiourea, HCl, reflux, 6h68%
2Thiophosgene, K₂CO₃, DMF, rt, 4h55%

Derivatives and Analogues

  • Methyl Ether Derivative: Replacement of the hydroxyl group with methoxy to enhance lipophilicity .

  • Chlorine Substituent Modifications: Substitution with fluorine or bromine to study electronic effects .

Applications and Research Findings

Industrial and Research Uses

  • Chemical Intermediate: Used in synthesizing agrochemicals and dyes .

  • Ligand in Catalysis: Chelates transition metals in asymmetric synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator